4-(Phenylmethyl)-2-thiazolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCRDXCVRFUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Thiazolidinones and 4 Substituted Derivatives
Classical Synthetic Routes to the 2-Thiazolidinone (B52157) Core
The foundational methods for constructing the 2-thiazolidinone ring often involve the cyclization of appropriate precursors. One common approach involves the reaction of an amino alcohol with a thiocarbonyl source. For instance, the condensation of β-aminoalcohols with carbon disulfide is a widely used method for preparing the related oxazolidinethione and thiazolidinethione chiral auxiliaries. ingentaconnect.com Another classical approach involves the reaction of an α-halo acid or its ester with a thiourea (B124793) derivative. researchgate.net For example, 5-phenyl-2-amino-4-thiazolinone has been synthesized from ethyl 2-chloro-2-phenylacetate and thiourea. researchgate.net A one-pot synthesis of 1,3-thiazolidin-4-ones can be achieved by reacting an aromatic amine, an aromatic aldehyde, and mercaptoacetic acid under solvent-free conditions, with the yield being enhanced by increasing the temperature. nih.gov
These classical methods, while effective for creating the basic thiazolidinone structure, often lack stereocontrol, leading to racemic mixtures when a stereocenter is present at the 4-position.
Advanced Synthetic Strategies for 4-Substituted-2-thiazolidinones
To address the challenge of stereoselectivity, a variety of advanced synthetic strategies have been developed. These methods are crucial for the synthesis of enantiomerically pure 4-substituted-2-thiazolidinones, which are often required for their intended biological applications.
The asymmetric synthesis of 4-substituted-2-thiazolidinones heavily relies on the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com
The use of chiral auxiliaries is a powerful and frequently employed strategy in asymmetric synthesis due to its reliability and the high levels of diastereoselectivity that can be achieved. researchgate.netwilliams.edu This approach is particularly valuable in the early stages of drug development. rsc.org
| Chiral Auxiliary Type | Key Features | Typical Reactions | References |
|---|---|---|---|
| Thiazolidinethione | Derived from β-amino alcohols; provides high asymmetric induction. | Aldol (B89426) condensation, alkylation. | ingentaconnect.comwikipedia.org |
| Oxazolidinethione | Also derived from β-amino alcohols; versatile for various transformations. | Aldol condensation, Michael additions. | ingentaconnect.comscielo.org.mx |
| Camphor-Based | Derived from readily available camphor (B46023); rigid bicyclic system offers good stereocontrol. | Alkylation, Diels-Alder reactions. | researchgate.net |
Thiazolidinethiones are a class of highly effective chiral auxiliaries. ingentaconnect.com They are readily prepared from β-amino alcohols and have been successfully employed in a range of asymmetric transformations, including aldol condensations and alkylations. ingentaconnect.comscielo.org.mx The Crimmins thiazolidinethione approach, for instance, allows for the synthesis of either "Evans syn" or "non-Evans syn" aldol adducts by adjusting the amount of (–)-sparteine used. wikipedia.org The reaction is believed to proceed through a six-membered, titanium-bound transition state. wikipedia.org
A notable application is the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by chiral nickel(II) complexes, which yields enantiomerically pure anti-β-hydroxy-α-amino acid precursors. nih.gov The thiazolidinethione scaffold can be easily removed, allowing for the synthesis of various derivatives. nih.gov
| Reaction Type | Reactants | Key Reagents/Catalysts | Stereoselectivity | References |
|---|---|---|---|---|
| Aldol Reaction | N-azidoacetyl-1,3-thiazolidine-2-thione, aromatic aldehydes | [Tol-BINAP]Ni(II) complex, TIPSOTf | High (anti adducts) | nih.gov |
| Aldol Reaction | Chiral N-acetyl thiazolidinethiones, α,β-unsaturated aldehydes | Amine base, tin(II) triflate | High (92:8 ratio or better) | ingentaconnect.com |
Similar to their thiazolidinethione counterparts, oxazolidinethiones are versatile chiral auxiliaries derived from β-amino alcohols. ingentaconnect.com They have proven to be excellent for inducing asymmetry in various reactions, including aldol condensations and Michael additions. ingentaconnect.comscielo.org.mx The use of these sulfur-based chiral auxiliaries has, in some cases, shown superior results compared to other well-known auxiliaries. scielo.org.mx
For example, in Michael additions to N-crotonyl oxazolidinone, thiazolidinethiones and oxazolidinethiones act as effective nucleophiles without causing trans-acylation, leading to the clean formation of the Michael addition products. scielo.org.mx
Camphor, a readily available and inexpensive natural product, serves as a valuable chiral pool starting material for the synthesis of a variety of chiral auxiliaries. researchgate.netmdpi.com The rigid bicyclic structure of camphor provides a well-defined steric environment, which can be exploited to achieve high levels of stereocontrol in asymmetric reactions. researchgate.net
Helmchen's camphor-derived auxiliaries have been successfully used in diastereoselective alkylations and Diels-Alder reactions. researchgate.net A remarkable feature of these auxiliaries is that by simply changing the solvent, it is possible to selectively obtain either the E- or Z-ester enolate, leading to the formation of both diastereomers of the product from the same chiral auxiliary. researchgate.net Oppolzer's camphor sultam is another classic example of a camphor-based chiral auxiliary that has been effectively used in the synthesis of optically active compounds. google.com
Stereoselective Synthesis Approaches
Diastereoselective Functionalization
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Diastereoselective functionalization of the thiazolidinone core allows for the precise arrangement of substituents, which can be crucial for its ultimate application.
A notable example involves the diastereoselective synthesis of highly functionalized spirooxindole-fused thiazolidines through Ugi-type three-component reactions. nih.gov In these reactions, spirooxindole-fused 3-thiazolines react with isocyanides and either carboxylic acids (Ugi-Joullié reaction) or trimethylsilyl (B98337) azide (B81097) (azido-Ugi reaction). nih.gov These processes generate two diverse libraries of complex molecules with high yields and, importantly, high diastereoselectivity. The reactions predominantly yield the trans-configured products, a stereochemical outcome that was confirmed by X-ray crystallographic analysis. nih.gov This methodology highlights a sequential multicomponent strategy to create densely functionalized thiazolidine (B150603) derivatives with significant stereocontrol. nih.gov
One-Pot Multicomponent Reactions (MCRs) for Thiazolidinone Synthesis
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products from three or more starting materials in a single reaction vessel. This approach offers advantages in terms of reduced waste, time, and cost. Several MCRs have been developed for the synthesis of the thiazolidinone scaffold.
A common MCR for the synthesis of 4-thiazolidinones involves the reaction of an aldehyde, an amine, and thioglycolic acid. nih.gov This three-component condensation is often facilitated by a catalyst. For instance, heterogeneous catalysts like Fe3O4/SiO2/Salen/Mn/IL MNPs have been used under solvent-free conditions at room temperature, offering good to excellent yields and easy catalyst recovery. nih.gov Another approach utilizes vanadyl sulfate (B86663) (VOSO4) in acetonitrile (B52724) under ultrasonic irradiation, following green chemistry principles. tandfonline.com
Another versatile MCR involves the reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce 2-imino-1,3-thiazolidin-4-ones. nih.govbeilstein-journals.org This reaction proceeds efficiently in ethanol (B145695) at room temperature without the need for a catalyst. nih.govbeilstein-journals.org The proposed mechanism involves the initial formation of a thiourea derivative from the isothiocyanate and the amine, followed by a nucleophilic attack of the sulfur atom on the alkyne of DMAD and subsequent intramolecular cyclization. nih.gov
Furthermore, a novel one-pot, multicomponent, copper-catalyzed reaction has been reported for the synthesis of thiazolidin-2-imines bearing quaternary carbon centers. This reaction brings together primary amines, ketones, terminal alkynes, and isothiocyanates. nih.govacs.org
The table below summarizes various MCRs used for thiazolidinone synthesis.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, Amine, Thioglycolic Acid | Fe3O4/SiO2/Salen/Mn/IL MNPs, solvent-free | Thiazolidin-4-one | nih.gov |
| Aldehyde, Amine, Thioglycolic Acid | VOSO4, acetonitrile, ultrasound | Thiazolidin-4-one | tandfonline.com |
| Phenyl Isothiocyanate, Primary Amine, Dimethyl Acetylenedicarboxylate | Ethanol, room temperature | 2-Imino-1,3-thiazolidin-4-one | nih.govbeilstein-journals.org |
| Primary Amine, Ketone, Terminal Alkyne, Isothiocyanate | CuCl2, Ti(OEt)4, toluene | Thiazolidin-2-imine | nih.govacs.org |
| Aldehydes, Thiosemicarbazide, Maleic Anhydride | KSF@Ni, microwave irradiation | Thiazolidinone | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enable reactions under milder conditions compared to conventional heating.
The synthesis of 2-hydrazolyl-4-thiazolidinones has been efficiently achieved through a microwave-assisted tandem reaction of aldehydes, thiosemicarbazides, and maleic anhydride. nih.gov This method provided significantly better yields (75%) and faster conversion times (6-12 minutes at 120 °C) compared to conventional thermal conditions (40%). nih.gov
Microwave irradiation is also employed in the synthesis of 2,4-thiazolidinedione (B21345) derivatives. rsc.orgacs.org For example, the reaction of α-chloroacetic acid with thiourea to form 2-imino-4-thiazolidinone, a precursor to 2,4-thiazolidinedione, can be accelerated by microwave irradiation. rsc.org Similarly, the Knoevenagel condensation of 2,4-thiazolidinedione with aromatic aldehydes can be performed under microwave irradiation in water, providing high yields (84-91%) and adhering to green chemistry principles. rsc.org
The table below highlights examples of microwave-assisted synthesis of thiazolidinones.
| Reactants | Product | Conditions | Yield | Reference |
| Aldehydes, Thiosemicarbazides, Maleic Anhydride | 2-Hydrazolyl-4-thiazolidinones | 120 °C, 6-12 min | 45-82% | nih.gov |
| 2,4-Thiazolidinedione, Aromatic Aldehydes | 5-Benzylidene-2,4-thiazolidinediones | Water, microwave irradiation | 84-91% | rsc.org |
| Fluorous Benzaldehydes, Amines, Mercaptoacetic Acid (Step 1) | Fluorous-tagged 4-Thiazolidinones | Not specified | - | tandfonline.com |
| Fluorous-tagged Thiazolidinones, Boronic Acids/Thiols (Step 2) | 2-Aryl/Thioaryl-4-thiazolidinones | Pd(dppf)Cl2, K2CO3, microwave | 40-90% |
Fluorous Synthesis Techniques
Fluorous synthesis is a technique that utilizes fluorous tags to facilitate the purification of products, often through fluorous solid-phase extraction (F-SPE). This method is particularly useful in combinatorial chemistry for the generation of compound libraries.
A two-step protocol for the synthesis of 2-aryl-substituted 4-thiazolidinone (B1220212) libraries has been developed using fluorous synthesis techniques. tandfonline.com The first step is a one-pot, three-component reaction between a fluorous benzaldehyde, an amine, and mercaptoacetic acid to construct the 4-thiazolidinone ring. tandfonline.com To drive the reaction to completion and simplify purification, the non-fluorous components (amine and mercaptoacetic acid) are used in excess. The fluorous-tagged thiazolidinone intermediate is then easily separated from the excess reagents by F-SPE. tandfonline.com
The second step involves a microwave-assisted palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) with boronic acids or thiols. This reaction serves a dual purpose: it cleaves the fluorous tag and simultaneously introduces diverse aryl or thioaryl functionalities at the 2-position of the thiazolidinone ring. tandfonline.com
Introduction of the Phenylmethyl Moiety at the 4-Position
The introduction of a phenylmethyl (benzyl) group at the 4-position of the 2-thiazolidinone ring is a key step in the synthesis of the target compound. This is typically achieved by using a chiral precursor derived from the amino acid phenylalanine.
A common strategy involves the cyclization of a β-aminothiol derivative. For the synthesis of 4-(phenylmethyl)-2-thiazolidinone, the required precursor is 2-amino-3-phenyl-1-propanethiol, which can be synthesized from L- or D-phenylalanine. The cyclization of this aminothiol (B82208) can be accomplished using a carbonyl-inserting reagent. Phosgene or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), are often employed for this transformation. The reaction proceeds by the formation of a thiocarbamate intermediate, followed by intramolecular cyclization with the elimination of a small molecule (e.g., HCl or imidazole) to yield the 2-thiazolidinone ring. This approach allows for the retention of the stereochemistry at the 4-position, leading to the formation of enantiomerically pure (R)- or (S)-4-(phenylmethyl)-2-thiazolidinone, depending on the chirality of the starting phenylalanine.
Derivatization and Functionalization of the 2-Thiazolidinone Ring
The 2-thiazolidinone ring is a versatile scaffold that can be further functionalized at several positions, including the nitrogen atom, the carbon at the 5-position, and the sulfur atom.
Reactions at the Sulfur Atom
The sulfur atom in the thiazolidinone ring, although part of a thioether linkage, can undergo chemical transformations, most notably oxidation.
The reaction of 4-phenyl-3-thiosemicarbazone derivatives with diethyl acetylenedicarboxylate proceeds through the nucleophilic attack of the sulfur atom onto the alkyne. This is followed by an intramolecular cyclization to form the thiazolidinone ring, demonstrating the key role of the sulfur's nucleophilicity in the ring-forming step.
Furthermore, the sulfur atom in the thiazolidinone ring can be oxidized to form the corresponding sulfoxides or sulfones (thiazolidinone-1,1-dioxides). For example, 3-benzyl-2-arylimino-4-thiazolidinones have been oxidized using potassium permanganate (B83412) in glacial acetic acid to yield the corresponding 1,1-dioxides. nih.gov This oxidation can significantly alter the electronic properties and three-dimensional shape of the molecule, which can be useful for modulating its chemical and biological properties. Another example of oxidation involves the use of hydrogen peroxide with a tungsten trioxide catalyst. tandfonline.com
Synthetic Methodologies for this compound and its Derivatives: A Focus on Core Reactions
The thiazolidinone scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. The specific derivative, this compound, and its related structures can be synthesized and further modified through a variety of chemical reactions. This article details key synthetic methodologies focusing on reactions at the nitrogen and carbon atoms of the 2-thiazolidinone ring, as well as its participation in cycloaddition reactions.
2 Reactions at the Nitrogen Atom (N-3)
The nitrogen atom at the N-3 position of the 2-thiazolidinone ring possesses a lone pair of electrons and can act as a nucleophile, allowing for various substitution reactions. These reactions are crucial for introducing diverse functional groups, which can significantly modulate the chemical and biological properties of the resulting molecules. Common reactions at this position include N-alkylation, N-acylation, and the Mannich reaction.
N-Alkylation and N-Acylation:
N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reacting the thiazolidinone with an alkyl halide in the presence of a base. Similarly, N-acylation introduces an acyl group using an acylating agent like an acid chloride or anhydride. For instance, N-acylated cationic thiazolidines have been synthesized by reacting 2-(pyridine-2-yl)thiazolidine with fatty acid chlorides of varying chain lengths in the presence of triethylamine. istanbul.edu.tr This initial acylation is followed by quaternization of the pyridine (B92270) nitrogen to yield the final cationic compounds. nih.govrsc.org
A one-pot, three-component reaction can also be employed for the synthesis of 2,3-disubstituted-4-thiazolidinones. nih.gov This involves the reaction of a primary amine, an oxo-compound, and a thiolic agent.
Mannich Reaction:
The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the N-3 position. This reaction involves the condensation of the N-H of the thiazolidinone with formaldehyde (B43269) and a primary or secondary amine. istanbul.edu.trderpharmachemica.com For example, 5-phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones react with formaldehyde and morpholine (B109124) or pyrrolidine (B122466) to yield the corresponding N-aminomethylated products. nih.gov The reaction conditions, such as temperature, can influence the site of aminomethylation. Reactions carried out at room temperature tend to result in substitution at the N-3 position. istanbul.edu.tr
3 Functionalization at Carbon Positions (C-4, C-5)
The carbon atoms at the C-4 and C-5 positions of the 2-thiazolidinone ring offer further opportunities for structural modification. The C-4 position is a carbonyl group, while the C-5 position is a methylene (B1212753) group, both of which can be targeted for functionalization.
The active methylene group at the C-5 position is particularly reactive due to its proximity to the electron-withdrawing carbonyl group at C-4. researchgate.net This reactivity allows for a variety of condensation and addition reactions.
Knoevenagel Condensation:
One of the most common methods for functionalizing the C-5 position is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene group of the thiazolidinone with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or sodium acetate, to form a 5-ylidene derivative. nih.gov This reaction is a key step in the synthesis of many biologically active thiazolidinone derivatives. researchgate.netresearchgate.net
Michael Addition:
The exocyclic double bond created at the C-5 position via Knoevenagel condensation is an electrophilic center and can undergo Michael addition with nucleophiles. nih.gov For example, the reaction of 5-ene-4-thiazolidinones with thiols like glutathione (B108866) can occur via this pathway. nih.gov
Mannich Reaction at C-5:
Under certain conditions, the Mannich reaction can also occur at the C-5 position. When 5-phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones are refluxed with formaldehyde and a secondary amine, the aminomethyl group is introduced at the C-5 position. istanbul.edu.trnih.gov
Functionalization at C-4:
Direct functionalization of the C-4 carbonyl group of a pre-formed 2-thiazolidinone ring is less common, as this functionality is typically introduced during the initial ring synthesis. However, the carbonyl group's presence is crucial for the reactivity of the adjacent C-5 methylene group.
4 Cycloaddition Reactions Involving Thiazolidinone Derivatives
Thiazolidinone derivatives can participate in cycloaddition reactions, providing a powerful strategy for the construction of complex, polycyclic, and spirocyclic systems. nih.govmdpi.com These reactions involve the formation of a new ring through the concerted or stepwise combination of two or more unsaturated molecules.
1,3-Dipolar Cycloaddition:
A prominent example is the 1,3-dipolar cycloaddition reaction. nih.govwikipedia.org In this reaction, an azomethine ylide, which is a 1,3-dipole, can be generated in situ from a thiazolidine derivative, such as thiazolidine-2-carboxylic acid. nih.gov This ylide then reacts with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered pyrrolidine ring fused or spiro-linked to the thiazolidinone core. nih.govmdpi.com For instance, the reaction of thioisatin with thiazolidine-2-carboxylic acid in the presence of dipolarophiles like methyl acrylate (B77674) or phenylacetylene (B144264) yields novel spiro-pyrrolidine-thiazolidinone adducts. nih.gov
The general mechanism involves the initial formation of an iminium species from the thiazolidine derivative, followed by decarboxylation to generate the azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with the dipolarophile. nih.gov
Diels-Alder Reaction:
The Diels-Alder reaction, a [4+2] cycloaddition, has also been reported for thiazolidinone derivatives. For example, levopimaric acid has been reacted with 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid to synthesize new derivatives containing a thiazolidinedione fragment. researchgate.net
These cycloaddition strategies offer a versatile route to novel and complex heterocyclic scaffolds with potential applications in various fields of chemistry.
Characterization Methodologies and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4-(phenylmethyl)-2-thiazolidinone, providing detailed information about the proton and carbon environments within the molecule.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The methylene (B1212753) protons (S-CH₂) of the thiazolidinone ring typically appear as two doublets, indicating they are non-equivalent, or in some cases, as a singlet. researchgate.net The chemical shifts for these protons are generally observed in the range of δ 3.0-4.0 ppm. For instance, in a related derivative, these protons were found at δ 3.73 and 3.79-3.89 ppm. semanticscholar.org The methine proton (N-CH) of the heterocyclic ring shows a signal between δ 6.0 and 6.7 ppm. researchgate.net The protons of the phenyl group typically resonate as a multiplet in the aromatic region, around δ 7.14-7.35 ppm. semanticscholar.org The NH proton of the amide group exhibits a signal that can range from δ 8.3 to 12 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Thiazolidinone Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| S-CH₂ | 3.0 - 4.0 | Doublet of doublets or Singlet |
| N-CH | 6.0 - 6.7 | Singlet or Multiplet |
| Aromatic-H | 7.14 - 7.35 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the molecule.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The carbonyl carbon (C=O) of the thiazolidinone ring is typically observed in the downfield region, around δ 171-172 ppm. semanticscholar.orgjrespharm.com The C2 carbon of the thiazolidinone ring resonates in the range of δ 58-61 ppm. semanticscholar.orgjrespharm.com The C5 carbon signal appears around δ 32-38 ppm. semanticscholar.orgjrespharm.com The carbons of the phenyl group show signals in the aromatic region, typically between δ 125 and 147 ppm. semanticscholar.org
Table 2: Representative ¹³C NMR Chemical Shifts for Thiazolidinone Derivatives
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | 171 - 172 |
| C2 | 58 - 61 |
| C5 | 32 - 38 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the molecule.
Diastereotopic Group Detection for Chirality Assessment
The presence of a chiral center at the C4 position of the thiazolidinone ring, due to the phenylmethyl substituent, can lead to the magnetic non-equivalence of adjacent protons or groups. This phenomenon, known as diastereotopicity, is observable in NMR spectroscopy. For instance, the two protons of the methylene group at C5 can become diastereotopic and exhibit distinct signals in the ¹H NMR spectrum, often appearing as a pair of doublets. semanticscholar.org This splitting pattern provides crucial information for assessing the chirality of the molecule. The presence of two sets of peaks in both ¹H and ¹³C NMR spectra for certain derivatives indicates the formation of a mixture of two diastereomers. jrespharm.com The ratio of these diastereomers can be determined by integrating the corresponding proton signals. jrespharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most characteristic absorption band is that of the carbonyl group (C=O) of the cyclic amide (lactam), which typically appears in the range of 1631-1734 cm⁻¹. jrespharm.commdpi.com Another significant absorption is the N-H stretching vibration, which is observed in the region of 3244-3309 cm⁻¹. jrespharm.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are also detectable.
Table 3: Characteristic IR Absorption Frequencies for 4-Thiazolidinone (B1220212) Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3244 - 3309 |
| C=O Stretch (Amide) | 1631 - 1734 |
Note: The exact wavenumbers can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) confirms the molecular weight of the compound. nist.gov The fragmentation pattern can help to elucidate the structure. For example, a common fragmentation pathway for related thiazolidinone derivatives involves the loss of the side chain or cleavage of the heterocyclic ring, leading to characteristic fragment ions. semanticscholar.orgrasayanjournal.co.in
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one |
| (E)-2-(4-(Methylthio)benzylidene)-N-phenylhydrazinecarbothioamide |
| (E)-2-(4-(Methylsulfonyl)benzylidene)-N-phenylhydrazinecarbothioamide |
| 2-((4-Nitrobenzylidene)hydrazono)-3-phenylthiazolidin-4-one |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione |
| 4-hydroxybenzyledenethiazolidines-2,4-dione |
| 4-phenyl-1-thia-4-azaspirodecan-3-one |
| 4-(p-tolyl)-1-thia-4-azaspirodecan-3-one |
| 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin-4-one |
| 1-(4-(benzo[d]thiazol-2-yl) phenyl thiourea (B124793) |
| 2,4-thiazolidinedione (B21345) |
| (z)-5-(4-dimethylamino benzylidine) thiazolidine-2,4-Dione |
| (z) -5-(2, 3-dimethoxy benzylidine) thiazolidine-2,4-dione |
| (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one |
| 5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(4-ethoxy-phenyl)-2-(4-ethoxy-phenylimino)- thiazolidin-4-one |
| 2-(2,6-dichlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one |
| 2-(4-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one |
| 2-(2-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one |
| 2-(3-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one |
| 3-phenyl-2-thioxo-4-thiazolidinone |
| (Z) 3-(4-Methyl-benzyl)-5-(4-methyl-benzylidene)-thiazolidine-2,4-dione |
| 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid |
| 4-deoxypyridoxine |
| (4-ethoxyphenyl)carbamothioyl cyanide |
| (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride |
| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide |
| 5-(3-nitro-arylidene)-thiazolidine-2,4-dione |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of chemical purity and the critical determination of enantiomeric composition for chiral compounds such as this compound. The ability to separate and quantify individual enantiomers is paramount, as different enantiomers of a compound can exhibit distinct biological activities.
The primary strategy for separating enantiomers via HPLC involves the use of a chiral environment. This is most commonly achieved through direct methods employing Chiral Stationary Phases (CSPs). nih.gov These phases are composed of a chiral selector immobilized onto a solid support (typically silica), which allows for differential interaction with the enantiomers, leading to different retention times. nih.govscielo.org.mx The development of a successful separation method requires careful selection of the CSP and optimization of the mobile phase composition. nih.gov Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and proteins. nih.govnih.gov An alternative, though less common, approach is the indirect method, where the enantiomeric mixture is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
While 4-(S)-(Phenylmethyl)-2-thiazolidinone is itself utilized as a valuable chiral auxiliary in asymmetric synthesis, derived from L-phenylalanine scielo.org.mx, detailed published methods for its own enantiomeric analysis by HPLC are not extensively documented. However, the methodology can be effectively illustrated by examining the enantioselective separation of its close structural analog, 4-Benzyl-2-oxazolidinone, which differs only by the substitution of the ring sulfur atom with oxygen.
Detailed Research Findings: An Analogous Case
The enantiomers of 4-Benzyl-2-oxazolidinone have been successfully resolved using a macrocyclic glycopeptide-based CSP, specifically the Astec® CHIROBIOTIC® TAG column. sigmaaldrich.com This type of CSP, based on teicoplanin, provides a complex chiral environment with multiple interaction sites (hydrophilic and hydrophobic pockets, hydrogen bonding sites), enabling effective chiral recognition. The specific conditions for this separation are detailed in the table below. sigmaaldrich.com
Table 1: HPLC Chromatographic Conditions for Enantiomeric Separation of 4-Benzyl-2-oxazolidinone Data derived from an established analytical method for the structural analog of this compound. sigmaaldrich.com
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® TAG, 5 µm particle size, 25 cm x 4.6 mm I.D. |
| Mobile Phase | 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detector | UV, 230 nm |
| Injection Volume | 2 µL |
| Sample Concentration | 2 mg/mL in Methanol |
Under these conditions, the two enantiomers of 4-benzyl-2-oxazolidinone interact differently with the chiral stationary phase, causing one to be retained longer than the other, resulting in two distinct peaks in the chromatogram. The area under each peak is directly proportional to the concentration of that enantiomer in the sample.
Purity and Enantiomeric Excess (e.e.) Calculation
The enantiomeric excess, a measure of enantiomeric purity, is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram.
e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100
A successful chiral separation is characterized by key performance indicators, as illustrated in the representative table below. The goal is to achieve baseline resolution (Rs ≥ 1.5), which ensures accurate quantification of each enantiomer. The selectivity factor (α) indicates the degree of separation between the two peaks, with a value greater than 1 being necessary for any separation to occur.
Table 2: Representative Data from a Successful Chiral HPLC Separation This table illustrates typical output parameters for method validation.
| Parameter | Description | Typical Value |
| Retention Time (t_R1) | Time taken for the first enantiomer to elute. | e.g., 8.5 min |
| Retention Time (t_R2) | Time taken for the second enantiomer to elute. | e.g., 10.2 min |
| Selectivity Factor (α) | Ratio of the retention factors of the two enantiomers; measures the separation. | > 1.2 |
| Resolution (R_s) | Measure of the degree of separation between the two peaks. | ≥ 1.5 |
Stereochemical Aspects and Chiral Applications
Chirality in 2-Thiazolidinone (B52157) Systems
The 2-thiazolidinone ring system, a sulfur-containing analog of the well-known oxazolidinones, possesses significant potential for stereochemical applications. The chirality in these systems can arise from substituents at various positions of the heterocyclic ring. Specifically, for 4-(Phenylmethyl)-2-thiazolidinone, the stereogenic center is located at the C4 position, which bears the phenylmethyl (benzyl) group. The presence of this chiral center gives rise to two enantiomers, (R)-4-(phenylmethyl)-2-thiazolidinone and (S)-4-(phenylmethyl)-2-thiazolidinone.
Enantiomeric Separation and Resolution Techniques
The separation of enantiomers of chiral compounds like this compound is crucial for their application in stereoselective synthesis and for studying their distinct biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantiomeric separation. mdpi.com
Kinetic resolution is another powerful technique employed for separating enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For instance, chiral bicyclic iminium salts derived from thiazolidinethiones have been used to resolve racemic secondary alcohols, where one enantiomer reacts preferentially. tandfonline.com This principle can be extended to the resolution of racemic 2-thiazolidinones themselves or their derivatives. The process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography due to their different physical properties. youtube.com After separation, the resolving agent is removed to yield the individual enantiomers.
Configurational Assignment Methodologies
Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of its atoms, is a fundamental aspect of stereochemistry. purechemistry.org Several methodologies are available for this purpose.
X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of crystalline compounds. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in space. purechemistry.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers and, in some cases, assign the absolute configuration. sioc-journal.cn The formation of diastereomeric derivatives can lead to observable differences in the NMR spectra. purechemistry.org Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the relative stereochemistry of different protons within a molecule. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (like Density Functional Theory, DFT) for a known configuration, the absolute configuration can be determined. nih.gov
Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): Measurement of the specific rotation of a chiral compound can be compared with literature values for known compounds. Computational methods can also predict the optical rotation for a given enantiomer, aiding in the assignment. frontiersin.org
The table below summarizes some of these methodologies:
| Methodology | Principle | Application |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of the 3D structure and absolute configuration of crystalline solids. purechemistry.org |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field | Determination of relative stereochemistry and, with chiral auxiliaries, absolute configuration. sioc-journal.cn |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Determination of absolute configuration in solution by comparison with theoretical calculations. nih.gov |
| Optical Rotation (OR) | Rotation of the plane of polarized light | Comparison with known values or computational predictions to assign configuration. frontiersin.org |
Racemization Barriers and Stereochemical Stability
The stereochemical stability of the chiral center at C4 in this compound is a critical factor for its use as a chiral synthon. Racemization, the process by which an enantiomerically pure or enriched compound converts into a racemic mixture, would diminish its utility in asymmetric synthesis.
The barrier to racemization in 2-thiazolidinone systems is generally considered to be high under normal conditions, ensuring their stereochemical integrity during reactions and storage. The C-N and C-S bonds within the thiazolidinone ring are stable, and the chiral center at C4 is not typically prone to epimerization unless subjected to harsh conditions that could lead to ring opening or other decomposition pathways. Studies on related systems, such as N-Boc-1,2-dihydroquinolines, have shown significant rotational barriers for amide groups, which can influence the reactivity and stability of different conformations. researchgate.net
2-Thiazolidinones as Chiral Synthons for Complex Molecule Synthesis
Chiral 2-thiazolidinones, including this compound, are valuable starting materials, or "synthons," for the preparation of more complex chiral molecules. Their rigid ring structure and the presence of a modifiable nitrogen atom make them versatile intermediates.
The 2-thiazolidinone ring can be viewed as a protected form of a 2-amino thiol. Hydrolysis of the thiazolidinone ring, typically under acidic or basic conditions, cleaves the amide and thioether linkages to reveal the corresponding 2-amino thiol. Starting with an enantiomerically pure 4-substituted-2-thiazolidinone, this process provides a straightforward route to enantiomerically enriched 2-amino thiols. These compounds are important building blocks in the synthesis of various biologically active molecules and chiral ligands.
Chiral 2-amino alcohols are another important class of compounds that can be accessed from 2-thiazolidinones. nih.govdiva-portal.org While direct conversion might be less common, the thiazolidinone moiety can be used to control stereochemistry in reactions at other parts of the molecule before being transformed. For example, the synthesis of chiral amino alcohols has been achieved from related heterocyclic systems like oxazolidinones. mdpi.com A similar strategy could involve the use of a 2-thiazolidinone to introduce chirality, followed by a series of transformations that convert the sulfur-containing ring into the desired amino alcohol functionality. The synthesis of a wide range of thiazolidine-based amino alcohols has been reported, demonstrating their utility as chiral inductors. researchgate.net
Synthesis of Chiral 1,2-Diamines
The stereoselective synthesis of chiral 1,2-diamines is a significant endeavor in organic chemistry, as this structural motif is a key component of numerous biologically active compounds and chiral ligands. While direct literature detailing the synthesis of chiral 1,2-diamines using this compound as the primary chiral auxiliary is not extensively documented, the principles of chiral auxiliary-mediated synthesis allow for a proposed synthetic route. This approach would typically involve the diastereoselective addition of a nucleophile to an imine or a related nitrogen-containing electrophile derived from the chiral auxiliary.
A plausible strategy involves the N-acylation of this compound, followed by the formation of an N-imidoyl derivative. Subsequent diastereoselective addition of an organometallic reagent to the imine carbon, controlled by the chiral auxiliary, would establish one of the stereocenters. The second stereocenter could be introduced through various established methods, such as a subsequent stereoselective reduction or another nucleophilic addition. The final step would involve the cleavage of the auxiliary to yield the desired chiral 1,2-diamine. The efficiency of such a sequence would heavily rely on the facial selectivity imparted by the 4-benzyl group of the thiazolidinone ring.
General strategies for the asymmetric synthesis of vicinal diamines often involve methods like the reductive dimerization of N-acylpyridinium salts or the enantioselective N-allylation of meso-vicinal diamine bistrisylamides. combichemistry.comnih.gov Other approaches include the diastereo- and regioselective addition of thioamide dianions to imines and the enantioselective synthesis of precursors like 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides. researchgate.netnih.gov
Application in Natural Product Total Synthesis (e.g., Apoptolidinone, Narbonolide (B1238728) Fragments)
The utility of this compound as a chiral auxiliary is prominently demonstrated in the total synthesis of complex natural products, where the precise control of stereochemistry is paramount. Its application in constructing the polypropionate backbones of macrolides like apoptolidinone and narbonolide fragments showcases its effectiveness in diastereoselective aldol (B89426) reactions.
The general strategy involves the N-acylation of (4S)-benzyl-1,3-thiazolidin-2-one with a propionyl group to form N-propionyl-(4S)-thiazolidinone. researchgate.net The resulting titanium enolate is then condensed with various aldehydes to yield 'Evans syn' aldol adducts with good diastereoselectivity. researchgate.netscielo.org.mxscielo.org.mx This method allows for the iterative construction of the carbon skeleton with control over the newly formed stereocenters.
A study by Romero-Ortega et al. demonstrated the successful use of (4S)-benzyl-1,3-thiazolidin-2-one in asymmetric aldol couplings. The N-acylation of the auxiliary with propionyl chloride, followed by reaction with various aromatic aldehydes in the presence of titanium tetrachloride and N,N-diisopropylethylamine, afforded the corresponding syn-aldol products in good yields and with high diastereoselectivity. scielo.org.mx The chiral auxiliary can be subsequently removed under mild conditions. researchgate.net
Table 1: Diastereoselective Aldol Reactions using N-Propionyl-4-(phenylmethyl)-2-thiazolidinone scielo.org.mx
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | (4S)-Benzyl-3-(3-hydroxy-2-methyl-3-phenylpropanoyl)thiazolidin-2-one | 86 | 97:3 |
| 2,4-Dichlorobenzaldehyde | (4S)-Benzyl-3-(3-(2,4-dichlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 75 | 85:15 |
| 2-Chlorobenzaldehyde | (4S)-Benzyl-3-(3-(2-chlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 77 | 73:27 |
| Piperonal | (4S)-Benzyl-3-(3-(benzo[d] combichemistry.comlookchem.comdioxol-5-yl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 76 | 94:6 |
| 4-Chlorobenzaldehyde | (4S)-Benzyl-3-(3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 81 | 89:11 |
| 4-Methoxybenzaldehyde | (4S)-Benzyl-3-(3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoyl)thiazolidin-2-one | 74 | 86:14 |
Similarly, the synthesis of fragments of narbonolide, a 14-membered macrolide antibiotic, benefits from the application of chiral auxiliaries to control the stereochemistry of its polypropionate chain. The diastereoselective aldol reactions mediated by N-acylated thiazolidinones provide a reliable method for introducing the required methyl- and hydroxyl-bearing stereocenters found in the seco-acid of narbonolide.
Computational Chemistry and Theoretical Investigations of 2 Thiazolidinones
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to optimize the geometry of molecules and to calculate various electronic properties. For the broader class of 2-thiazolidinones, DFT studies, often using the B3LYP functional, have been instrumental in determining key structural and electronic parameters. jmchemsci.comresearchgate.netnih.gov
DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. For instance, studies on related thiazolidinone derivatives have used DFT to confirm their tautomeric forms, indicating that the phenylimino form is often more stable than the phenylamino (B1219803) form. researchgate.net
A critical aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For various 2-(4-substituted-phenylimino)thiazolidin-4-ones, the HOMO is typically composed of the π-orbital of the phenylimino moiety and the lone pair of electrons from the heteroatoms in the thiazolidine (B150603) ring. jmchemsci.com
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiazolidinones (Illustrative Data)
| Compound (Substituent) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-(phenylimino)thiazolidin-4-one | - | - | - |
| 2-((4-chlorophenyl)imino)thiazolidin-4-one | - | - | - |
| 2-((4-methoxyphenyl)imino)thiazolidin-4-one | - | - | - |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. jmchemsci.comtandfonline.com It provides a detailed picture of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the intramolecular charge transfer.
Prediction of Electrophilic and Nucleophilic Attack Sites
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are likely sites for nucleophilic attack.
For thiazolidinone derivatives, the carbonyl oxygen atoms are generally regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen can be regions of positive potential, indicating their susceptibility to nucleophilic attack.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a ligand (such as 4-(phenylmethyl)-2-thiazolidinone) interacts with a protein target. These methods are crucial in drug discovery for identifying potential binding modes and estimating binding affinities.
Ligand-Protein Interaction Analysis
Molecular docking simulations place a ligand into the binding site of a protein and predict the preferred orientation and conformation of the ligand-protein complex. The analysis of these docked poses reveals key interactions, such as:
Hydrogen bonds: These are crucial for the specificity of ligand binding.
Hydrophobic interactions: These interactions between nonpolar regions of the ligand and protein contribute significantly to binding affinity.
π-π stacking: Interactions between aromatic rings of the ligand and protein residues.
Van der Waals forces: General attractive or repulsive forces between atoms.
Studies on various 2-thiazolidinone (B52157) derivatives have identified important interactions with a range of protein targets. For example, docking studies of some thiazolidinone derivatives with matrix metalloproteinase-9 (MMP-9) revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. mdpi.com
Prediction of Binding Modes and Affinities
Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. These scores help in ranking potential drug candidates.
For a series of novel 2,4-thiazolidinedione (B21345) derivatives, molecular docking studies predicted binding affinities ranging from -5.021 to -8.558 kcal/mol against the peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov Similarly, docking of other thiazolidinone derivatives into the active site of various enzymes has provided insights into their potential mechanisms of action. mdpi.comnih.gov
Table 2: Illustrative Docking Scores and Interacting Residues for Thiazolidinone Derivatives with Protein Targets
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| Thiazolidinone Derivative A | PPAR-γ | -7.765 | LYS367, ILE341 |
| Thiazolidinone Derivative B | MMP-9 | - | - |
| Thiazolidinone Derivative C | Enoyl-acyl carrier protein reductase | - | - |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For 2-thiazolidinone derivatives, QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. These studies employ a range of molecular descriptors to build mathematical models that correlate the structural properties of the compounds with their biological activities.
In a notable QSAR study on a series of 24 4-thiazolidinone (B1220212) derivatives with antimicrobial activity, researchers developed models using multiple linear regression (MLR). ekb.eg The study revealed that a combination of multidimensional steric and electronic factors significantly influences the antimicrobial efficacy. ekb.eg The most predictive model demonstrated a strong correlation with biological activity, showing a non-cross-validated squared correlation coefficient (r²) of 0.9, a leave-one-out cross-validated r² (r²cv) of 0.76, and a predictive r² for the test set of 0.87. ekb.eg The key descriptors in this model included the heat of formation (HF), the principal moment of inertia on the Y-axis (PMI-Y), dipole energy (D2), and electronic energy, highlighting the importance of both the three-dimensional shape and electronic environment of the molecules. ekb.eg
Another QSAR investigation focused on 53 thiazolidine-4-one derivatives as potential anti-tubercular agents. ingentaconnect.com This study utilized PaDEL Descriptor software to generate a large number of molecular descriptors, and the final QSAR model was built using QSARINS software. ingentaconnect.com The most robust model identified showed a squared correlation coefficient (R²) of 0.9092 and an adjusted R² of 0.8950. ingentaconnect.com The descriptors found to be positively correlated with anti-tubercular activity were MLFER_S (a descriptor related to solvation), GATSe2 (Geary autocorrelation of topological structure), Shal (a descriptor of shape), and EstateVSA 6 (a descriptor combining electronic and topological features). ingentaconnect.com Conversely, the SpMAD_Dzs 6 descriptor, which relates to molecular symmetry and distance, was negatively correlated with activity. ingentaconnect.com This suggests that higher polarizability, specific electronegativity distributions, certain surface area contributions, and the presence of halogen atoms enhance the anti-tubercular potency of these thiazolidinone derivatives. ingentaconnect.com
Furthermore, a study on thiazolidine-2,4-dione derivatives as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) employed both MLR and artificial neural network (ANN) methods. jmchemsci.com The resulting QSAR models were highly significant, with R² values of 0.9623 for MLR and 0.9963 for ANN. jmchemsci.com The predictive power was also good, with predicted R² values of 0.7839 (MLR) and 0.6324 (ANN). jmchemsci.com The descriptors that played a crucial role in these models included polarizability (Pol), molar volume (MV), hydration energy (HE), surface area grid (SAG), molar weight (MW), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with atomic net charges on specific atoms. jmchemsci.com The HOMO energy relates to the molecule's susceptibility to electrophilic attack, while the LUMO energy is associated with its susceptibility to nucleophilic attack. jmchemsci.com
Table 1: Selected QSAR Studies on Thiazolidinone Derivatives
| Biological Activity | No. of Compounds | Key Descriptors | Statistical Parameters | Reference |
|---|---|---|---|---|
| Antimicrobial | 24 | Heat of Formation (HF), Principal Moment of Inertia-Y (PMI-Y), Dipole Energy (D2), Electronic Energy | r² = 0.9, r²cv = 0.76, pred_r² = 0.87 | ekb.eg |
| Anti-tubercular | 53 | MLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs 6 | R² = 0.9092, R²adj = 0.8950 | ingentaconnect.com |
| 15-PGDH Inhibition | 22 | Polarizability, Molar Volume, Hydration Energy, Surface Area Grid, Molar Weight, HOMO, LUMO, Atomic Net Charges | MLR R² = 0.9623, ANN R² = 0.9963 | jmchemsci.com |
Thermodynamic Variables and Softness/Hardness Analysis
The thermodynamic properties and the concepts of chemical hardness and softness provide deep insights into the stability and reactivity of molecules. For 2-thiazolidinone derivatives, computational methods, particularly Density Functional Theory (DFT), have been employed to calculate these parameters.
A computational study on novel thiazolidinone derivatives containing an indole (B1671886) moiety utilized the Gaussian program to calculate thermodynamic variables. researchgate.net The study compared two compounds: (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one (Compound I) and (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one (Compound II). The calculations revealed that Compound I is softer and has a lower hardness, while Compound II is harder with less softness. researchgate.net The chemical hardness (η) and softness (S) are related to the HOMO-LUMO energy gap. A smaller gap indicates a softer, more polarizable, and generally more reactive molecule. jmchemsci.com Compound II was found to have a smaller energy gap (1.17 eV) compared to Compound I (1.8 eV), suggesting its higher susceptibility to polarization. jmchemsci.com The ionization potential (IP) and electron affinity (EA) are also crucial. Compound II exhibited a lower ionization potential (4.23 eV), indicating higher reactivity. jmchemsci.com
In another theoretical investigation using DFT at the B3LYP/6-311G++(d,p) level, the electronic properties of several thiazolidinone derivatives were analyzed. ingentaconnect.com The study found that substitution on the thiazolidinone ring significantly affects the HOMO-LUMO gap. ingentaconnect.com For instance, the unsubstituted thiazolidinone has a HOMO-LUMO gap of 5.20 eV. Substitution with a benzene (B151609) ring reduces this gap to 3.8 eV. Further substitutions on the benzene ring with groups like -OCH3 and -NO2 lead to even smaller gaps of 3.4 eV and 3.2 eV, respectively. ingentaconnect.com This indicates that these substituted derivatives are chemically more active than the parent thiazolidinone. ingentaconnect.com
These computational analyses of thermodynamic variables and chemical hardness/softness are crucial for understanding the intrinsic reactivity and stability of 2-thiazolidinone derivatives, which in turn influences their biological activity.
Table 2: Calculated Quantum Chemical Parameters for Thiazolidinone Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Reference |
|---|---|---|---|---|---|---|
| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | - | - | 1.8 | - | 1.11 | researchgate.netjmchemsci.com |
| (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | - | - | 1.17 | - | 1.71 | researchgate.netjmchemsci.com |
| Unsubstituted Thiazolidinone | - | - | 5.20 | - | - | ingentaconnect.com |
| Benzene-substituted Thiazolidinone | - | - | 3.8 | - | - | ingentaconnect.com |
| OCH₃-substituted Benzene Thiazolidinone | - | - | 3.4 | - | - | ingentaconnect.com |
| NO₂-substituted Benzene Thiazolidinone | - | - | 3.2 | - | - | ingentaconnect.com |
Applications in Advanced Organic Synthesis
2-Thiazolidinones as Versatile Building Blocks for Polyfunctional Compounds
The reactivity of the 2-thiazolidinone (B52157) scaffold can be harnessed to introduce a range of functional groups. For instance, the active methylene (B1212753) group at the C-5 position can undergo condensation reactions with various aldehydes and ketones, leading to the formation of 5-ylidene derivatives. nih.gov This reaction significantly expands the structural diversity of the resulting molecules. Furthermore, the nitrogen atom at the N-3 position can be functionalized through reactions with various electrophiles, introducing additional points of diversity.
The combination of multiple reaction centers within the 2-thiazolidinone structure makes it a powerful tool for constructing complex molecules. nih.gov For example, thioamides derived from 2-arylimino-4-thiazolidinones have been utilized as effective building blocks for creating polyfunctional compounds. nih.gov These intermediates can further react with other reagents to generate new heterocyclic systems. nih.gov The ability to introduce various substituents at different positions of the thiazolidinone ring allows for the fine-tuning of the molecule's properties, a crucial aspect in the design of new materials and therapeutic agents.
The following table provides examples of how the 2-thiazolidinone core can be functionalized to create polyfunctional compounds:
| Position of Functionalization | Type of Reaction | Resulting Functional Group |
| C-5 Methylene Group | Knoevenagel Condensation | 5-Ylidene |
| N-3 Position | Alkylation/Acylation | N-Substituted derivatives |
| C-2 Position | Modification of exocyclic groups | Varied imino or oxo groups |
Role in the Synthesis of Heterocyclic Compounds
4-(Phenylmethyl)-2-thiazolidinone and related 2-thiazolidinones are pivotal intermediates in the synthesis of a wide array of other heterocyclic compounds. Their inherent structure provides a pre-organized framework that can be elaborated into more complex fused and spirocyclic systems.
One common strategy involves utilizing the reactivity of the 5-ylidene derivatives of 2-thiazolidinones. The exocyclic double bond in these compounds is susceptible to various chemical transformations, including cycloaddition reactions and reactions with difunctional nucleophiles, leading to the formation of fused heterocyclic systems. For example, 5-ene-4-thiazolidinones can be used to synthesize fused heterocycles like thiazolo[3,2-b] nih.govCurrent time information in Bangalore, IN.nih.govtriazol-6-ones. nih.gov
Furthermore, 4-thiazolidinones themselves can serve as key synthons for constructing other heterocyclic rings. For instance, they have been employed as intermediates in the synthesis of polyfunctionally substituted fused pyrimidine (B1678525) derivatives. nih.govresearchgate.net In these reactions, the thiazolidinone ring acts as a scaffold upon which the new heterocyclic ring is constructed. The reaction of 2-arylimino-4-thiazolidinones with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of enamines, which are versatile intermediates for the synthesis of various fused pyrimidines. nih.govresearchgate.net
The following table illustrates the role of 2-thiazolidinones in the synthesis of other heterocyclic systems:
| Starting Thiazolidinone Derivative | Reagent(s) | Resulting Heterocyclic System |
| 5-ene-4-thiazolidinones | Difunctional nucleophiles | Fused heterocycles (e.g., thiazolo[3,2-b] nih.govCurrent time information in Bangalore, IN.nih.govtriazol-6-ones) |
| 2-Arylimino-4-thiazolidinones | DMF-DMA, heterocyclic amines | Fused pyrimidine derivatives |
| 2-Iminothiazolidin-4-ones | Arylidene malononitrile | 2-Arylimino-5-arylidene-4-thiazolidinones |
Integration into Hybrid Molecules and conjugates
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The this compound scaffold is an attractive component for the design of such hybrid molecules due to its established biological activities and synthetic tractability. researchgate.net
By covalently linking the 2-thiazolidinone core with other known bioactive moieties, researchers aim to create novel compounds with enhanced or synergistic pharmacological profiles. This approach can lead to molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Several studies have reported the synthesis of hybrid molecules incorporating the 4-thiazolidinone (B1220212) ring. For instance, hybrids of 4-thiazolidinone with other heterocyclic systems like coumarin, indoline, and isatin (B1672199) have been synthesized and evaluated for their biological activities. mdpi.comuky.edu The rationale behind these combinations often lies in the complementary biological effects of the individual fragments. For example, the anti-inflammatory properties of some 4-thiazolidinones can be combined with the anticancer activity of another scaffold to create a dual-action therapeutic agent.
Examples of bioactive scaffolds that have been hybridized with 2-thiazolidinones include:
Coumarins: Known for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory effects. mdpi.com
Indolines and Isatins: Privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities. uky.edu
Sulfonamides: A class of compounds with well-established antibacterial and carbonic anhydrase inhibitory properties. mdpi.com
Pyrazoles: Heterocyclic compounds with a wide range of biological activities. sysrevpharm.org
Development of New Synthetic Methodologies Utilizing Thiazolidinone Intermediates
The versatility of the 2-thiazolidinone scaffold has also spurred the development of new synthetic methodologies. The unique reactivity of these compounds allows them to be used as key intermediates in novel synthetic transformations, leading to the efficient construction of complex molecular architectures.
One area of focus has been the development of multicomponent reactions (MCRs) involving 2-thiazolidinones. MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. The one-pot, three-component synthesis of 2,3-disubstituted 4-thiazolidinones from an amine, an aldehyde, and a thiolic agent is a classic example of an MCR that has been extensively studied and optimized. nih.gov This approach offers several advantages, including high atom economy, reduced reaction times, and simplified purification procedures.
Furthermore, the use of novel catalysts and reaction conditions has expanded the scope of reactions involving thiazolidinone intermediates. For instance, the use of microwave irradiation has been shown to accelerate the synthesis of 5-ene-2,3-disubstituted-4-thiazolidinones. nih.gov Green chemistry approaches, such as the use of ionic liquids or solvent-free reaction conditions, have also been explored for the synthesis of 4-thiazolidinones, aiming to develop more environmentally benign synthetic routes. researchgate.net
The development of these new synthetic methodologies not only facilitates the synthesis of known 2-thiazolidinone derivatives but also opens up avenues for the discovery of novel structures with unique properties. The ability to efficiently and sustainably synthesize diverse libraries of 2-thiazolidinone-based compounds is crucial for their continued exploration in various fields of chemistry.
Future Directions and Research Perspectives for 4 Phenylmethyl 2 Thiazolidinone and Its Analogs
The 2-thiazolidinone (B52157) core, particularly when substituted at the 4-position with a phenylmethyl group, represents a valuable scaffold in medicinal chemistry. Building upon the existing knowledge base, future research is poised to explore new synthetic frontiers, refine stereochemical control, uncover novel biological applications, and leverage advanced computational tools for more efficient drug discovery.
Q & A
Q. What are the standard synthetic routes for 4-(Phenylmethyl)-2-thiazolidinone, and how can reaction conditions be optimized?
Synthesis typically involves cyclocondensation of substituted thioamides with α-halo carbonyl compounds. For example, green synthesis methods using ethanol-water mixtures (1:1 v/v) at 60–80°C yield derivatives with >80% efficiency. Optimization focuses on solvent polarity, temperature (60–100°C range), and catalysts like triethylamine to enhance cyclization . FT-IR and NMR spectroscopy are critical for verifying the thiazolidinone core structure (e.g., ν(C=O) at ~1680 cm⁻¹ in FT-IR) .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thiazolidinone ring vibrations (C-S, ~680 cm⁻¹). Overlapping signals (e.g., amide C=O) require deconvolution .
- ¹H/¹³C NMR : Key protons include the methylene group (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the carbonyl carbon at δ ~170 ppm .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituents .
Q. How are biological activities (e.g., antimicrobial) of this compound derivatives evaluated?
Standard assays include:
- Agar diffusion : Inhibition zones against Staphylococcus aureus or Escherichia coli at 50–200 µg/mL concentrations.
- MIC/MBC : Broth dilution methods to determine minimum inhibitory/bactericidal concentrations. Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) often show enhanced activity due to increased electrophilicity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar thiazolidinone derivatives?
- Dose-response curves : Validate activity trends across multiple concentrations to rule out false negatives/positives.
- Solubility studies : Use DMSO-water co-solvents to ensure uniform compound dissolution in assays. Poor solubility in polar solvents may skew antimicrobial results .
- Computational modeling : Molecular docking (e.g., with E. coli DNA gyrase) identifies binding affinities, explaining discrepancies between in vitro and in silico data .
Q. How does solvent choice influence regioselectivity in synthesizing this compound derivatives?
Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the α-position of the carbonyl group, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, altering product distribution. For example, ethanol-water mixtures yield 5-arylidene derivatives, whereas methanol favors 3-substituted analogs .
Q. What are the challenges in analyzing tautomeric equilibria of this compound in solution?
Thiazolidinones exhibit keto-enol tautomerism, complicating NMR interpretation. Low-temperature ¹H NMR (e.g., −40°C) slows tautomer exchange, resolving split signals for keto (δ 3.8 ppm, CH₂) and enol (δ 5.2 ppm, CH) forms. UV-Vis spectroscopy (λmax ~280 nm) monitors tautomeric shifts in real time .
Q. How can structural modifications enhance the metabolic stability of this compound derivatives?
- Ring substitution : Introducing electron-withdrawing groups (e.g., NO₂ at the phenyl ring) reduces oxidative metabolism.
- Prodrug design : Esterification of the thiazolidinone nitrogen improves bioavailability, as seen in analogs with acetylated amines .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) at the 5-position hinder cytochrome P450 binding .
Q. What methodologies address conflicting crystallographic and spectroscopic data for thiazolidinone derivatives?
- SC-XRD vs. PXRD : Single-crystal X-ray diffraction resolves bond angles/planarity discrepancies with powder XRD. For example, SC-XRD confirms non-coplanar aryl rings in 5-benzylidene derivatives, explaining deviations in calculated vs. observed FT-IR spectra .
- DFT calculations : Compare experimental NMR shifts with theoretical values (e.g., B3LYP/6-31G* basis sets) to validate conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
